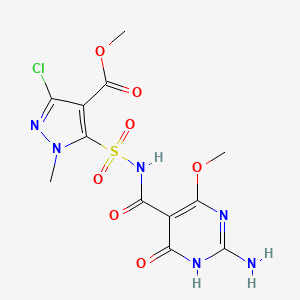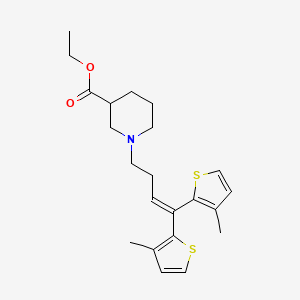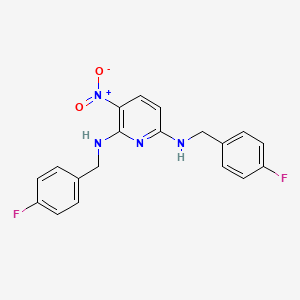
N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Substitution: Introduction of the 4-fluorobenzyl groups to the pyridine ring.
Amidation: Formation of the diamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: The fluorobenzyl groups might be substituted under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Biological Studies: Use in studies to understand its interaction with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Material Production:
Mechanism of Action
The mechanism of action for “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A simpler analog without the fluorobenzyl and nitro groups.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyridine and nitro groups.
Uniqueness
“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H16F2N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24) |
InChI Key |
AAINTQCCGMHNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
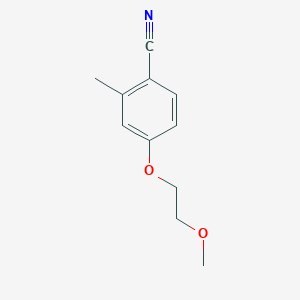
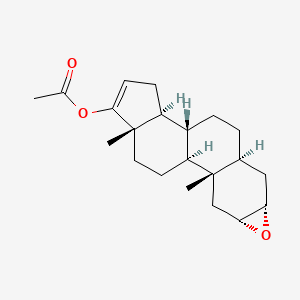
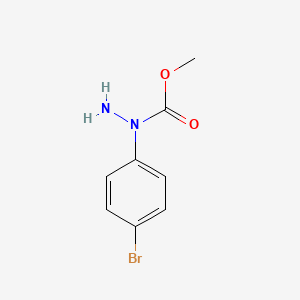
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)

